prop-2-enyl N-methyl-N-(7-methyl-4-oxo-1,2,3-benzotriazin-3-yl)carbamate
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Overview
Description
Prop-2-enyl N-methyl-N-(7-methyl-4-oxo-1,2,3-benzotriazin-3-yl)carbamate is a synthetic organic compound characterized by its unique structure, which includes a benzotriazine ring, a carbamate group, and an allyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of prop-2-enyl N-methyl-N-(7-methyl-4-oxo-1,2,3-benzotriazin-3-yl)carbamate typically involves multiple steps:
Formation of the Benzotriazine Ring: The benzotriazine ring can be synthesized through the cyclization of appropriate precursors, such as 2-aminobenzonitrile with nitrous acid, to form 1,2,3-benzotriazine.
Introduction of the Methyl Group: Methylation of the benzotriazine ring can be achieved using methyl iodide in the presence of a base such as potassium carbonate.
Formation of the Carbamate Group: The carbamate group is introduced by reacting the methylated benzotriazine with methyl isocyanate.
Attachment of the Allyl Group: The final step involves the reaction of the intermediate with allyl bromide in the presence of a base like sodium hydride to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the carbamate, potentially converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine or nitric acid under controlled conditions.
Major Products
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Alcohols or amines, depending on the specific reaction conditions.
Substitution: Various substituted benzotriazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, prop-2-enyl N-methyl-N-(7-methyl-4-oxo-1,2,3-benzotriazin-3-yl)carbamate is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, this compound may exhibit interesting pharmacological properties due to the presence of the benzotriazine ring, which is known for its bioactivity. Research may focus on its potential as an enzyme inhibitor or as a scaffold for drug development.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential, particularly in the treatment of diseases where benzotriazine derivatives have shown efficacy, such as cancer or infectious diseases.
Industry
Industrially, this compound could be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity. It may also find applications in the production of agrochemicals or specialty chemicals.
Mechanism of Action
The mechanism of action of prop-2-enyl N-methyl-N-(7-methyl-4-oxo-1,2,3-benzotriazin-3-yl)carbamate would depend on its specific application. In a biological context, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The benzotriazine ring can engage in π-π interactions or hydrogen bonding, influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Benzotriazine Derivatives: Compounds such as 1,2,3-benzotriazine-4(3H)-one and its methylated derivatives.
Carbamates: Other carbamate compounds like carbaryl or methyl isocyanate derivatives.
Allyl Compounds: Allyl isothiocyanate and other allyl-substituted compounds.
Uniqueness
Prop-2-enyl N-methyl-N-(7-methyl-4-oxo-1,2,3-benzotriazin-3-yl)carbamate is unique due to the combination of its structural features, which confer specific reactivity and potential bioactivity. The presence of the benzotriazine ring, carbamate group, and allyl group in a single molecule allows for a wide range of chemical transformations and applications, distinguishing it from other similar compounds.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactivity, applications, and unique characteristics
Properties
IUPAC Name |
prop-2-enyl N-methyl-N-(7-methyl-4-oxo-1,2,3-benzotriazin-3-yl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O3/c1-4-7-20-13(19)16(3)17-12(18)10-6-5-9(2)8-11(10)14-15-17/h4-6,8H,1,7H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUFJEJPMXGFIHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=O)N(N=N2)N(C)C(=O)OCC=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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